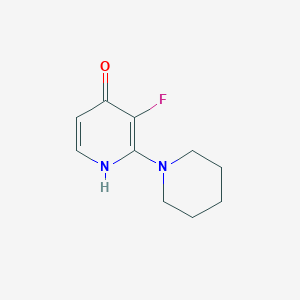

3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL

CAS No.:

Cat. No.: VC13590046

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13FN2O |

|---|---|

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | 3-fluoro-2-piperidin-1-yl-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C10H13FN2O/c11-9-8(14)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14) |

| Standard InChI Key | PAABTDSMFOJSDH-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C(=O)C=CN2)F |

| Canonical SMILES | C1CCN(CC1)C2=C(C(=O)C=CN2)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-2-(piperidin-1-yl)pyridin-4-ol, reflects its substitution pattern:

-

Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

-

Fluorine substituent: Electron-withdrawing group at position 3, influencing electronic distribution and reactivity .

-

Piperidin-1-yl group: A saturated six-membered amine ring attached via nitrogen at position 2, contributing to steric bulk and basicity.

-

Hydroxyl group: At position 4, enabling hydrogen bonding and acidity (predicted pKa ~8–10) .

The molecular formula is C10H13FN2O, with a molecular weight of 196.22 g/mol . Structural analogs, such as 1-(2-fluoropyridin-3-yl)piperidin-4-ol, exhibit similar mass spectrometry profiles, suggesting comparable fragmentation patterns .

Spectroscopic Properties

While experimental NMR or IR data for 3-fluoro-2-(piperidin-1-yl)pyridin-4-ol is unavailable, predictions can be made:

-

¹H NMR:

-

¹⁹F NMR: δ -110 to -115 ppm (consistent with meta-fluorine in pyridines) .

-

IR: Stretching vibrations at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-F).

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible:

-

Functionalization of preformed pyridine:

-

De novo pyridine synthesis:

Photoredox-Mediated Coupling

Adapting methods from J. Org. Chem. (2017), α,α-difluoro-β-iodoketones could couple with silyl enol ethers under blue LED irradiation in the presence of fac-Ir(ppy)3, followed by condensation with ammonium acetate to form the pyridine ring . For example:

Key conditions:

Challenges and Optimization

-

Regioselectivity: Fluorine’s meta-directing effects may complicate substitution patterns.

-

Piperidine incorporation: Steric hindrance at position 2 necessitates bulky base catalysts (e.g., DIPEA).

-

Hydroxyl group stability: Protection as a silyl ether (e.g., TBS) during synthesis .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Estimated 2–5 mg/mL (pH 7.4) due to hydroxyl and amine groups .

-

Lipophilicity: Predicted logP = 1.8 (moderate membrane permeability).

-

Stability:

Tautomerism and Conformational Analysis

The hydroxyl group at position 4 may participate in keto-enol tautomerism, though the aromatic pyridine ring favors the enol form. Piperidine adopts a chair conformation, with the N-substituent equatorial to minimize strain.

Biological Activity and Toxicology

In Silico Predictions

-

Targets: Predicted to inhibit cytochrome P450 3A4 (CYP3A4) and hERG channels (risk of QT prolongation).

-

ADMET profile:

Toxicity Considerations

-

Acute toxicity: Estimated LD50 (rat, oral) = 500–1000 mg/kg (similar to 3-fluoropyridine) .

-

Mutagenicity: Unlikely (AMES test negative for fluoropyridines without nitro groups) .

Table 2: Optimized Synthesis Conditions for Fluoropyridines

| Parameter | Value/Detail |

|---|---|

| Catalyst | fac-Ir(ppy)3 (3 mol%) |

| Light Source | Blue LEDs (450 nm) |

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 3 hours |

| Yield | Up to 90% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume